molecular formula C14H10N2O4 B106041 1,8-Diamino-4,5-dihydroxyanthraquinone CAS No. 128-94-9

1,8-Diamino-4,5-dihydroxyanthraquinone

Cat. No.: B106041
CAS No.: 128-94-9
M. Wt: 270.24 g/mol
InChI Key: SJHHHHHQWQOCDQ-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diamino-4,5-dihydroxyanthraquinone can be synthesized through various methods. One common approach involves the reaction of anthraquinone with alkaline oxidizing agents such as hydrogen peroxide . Another method includes the oxidation of toluene solutions with sodium hydroxide and chlorate .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,8-Diamino-4,5-dihydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the anthraquinone structure.

    Reduction: This reaction can reduce the quinone groups to hydroquinone.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1,8-Diamino-4,5-dihydroxyanthraquinone has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1,8-Diamino-4,5-dihydroxyanthraquinone include:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its multifunctional nature makes it valuable in a wide range of applications, from scientific research to industrial processes .

Properties

IUPAC Name

1,8-diamino-4,5-dihydroxyanthracene-9,10-dione
Source PubChem
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InChI

InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHHHHHQWQOCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059591
Record name 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy-
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1,8-Diamino-4,5-dihydroxyanthraquinone
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CAS No.

128-94-9
Record name 1,8-Diamino-4,5-dihydroxyanthraquinone
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Record name 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy-
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Record name 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy-
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Record name 1,8-diamino-4,5-dihydroxyanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 1,8-Diamino-4,5-dihydroxyanthraquinone discussed in the research?

A1: The research primarily focuses on the application of this compound and its derivatives as blue dyes for synthetic polymer fibers [, ]. The studies investigate how the number and position of bromine atoms in brominated derivatives affect the dye's colorfastness and dyeing properties.

Q2: How does the structure of this compound influence its color as a dye?

A2: The research demonstrates that the number and position of substituents, such as bromine atoms or methyl groups, on the this compound core structure directly impact its color properties [, ]. For example, bromination leads to a shift in the color of the dye, and the extent of the shift depends on the number and arrangement of bromine atoms. Similarly, N-methylation of the molecule also affects its color, with variations in shade observed depending on the degree and position of methylation.

Q3: Beyond its use as a dye, does this compound have other applications?

A3: Yes, one of the research papers explores the use of this compound-2,7-disulfonic acid in analytical chemistry []. It functions as a reagent in a kinetic-photometric method for determining vanadium (V) concentrations. This method relies on the oxidation of the compound by vanadate ions, which can be monitored spectrophotometrically.

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